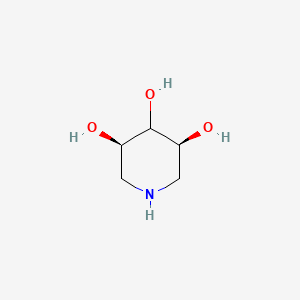

Piperidine-3,4,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R)-piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-NGQZWQHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CN1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Enantioselective Synthesis of Piperidine-3,4,5-triol Scaffolds

The creation of enantiomerically pure piperidine-3,4,5-triols is a significant challenge in organic synthesis. The two main strategies employed are the utilization of naturally occurring chiral molecules in what is known as a chiral pool approach, and the construction of the chiral centers from achiral starting materials using asymmetric synthesis methods.

Chiral Pool Approaches Utilizing Carbohydrate Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. scripps.edu Carbohydrates are ideal candidates for this approach due to their inherent chirality and high degree of functionalization. mdpi.com

Carbohydrates such as D-glucose, D-ribose, and D-mannose serve as excellent starting materials for the synthesis of piperidine-3,4,5-triols. researchgate.netrsc.org These sugars provide a pre-existing stereochemical framework that can be chemically manipulated to form the desired piperidine (B6355638) ring. For instance, a D-mannose-derived aldehyde has been utilized as a versatile intermediate for the synthesis of various functionally and stereochemically diverse piperidines, including natural 3,4,5-trihydroxypiperidines. researchgate.net Similarly, D-ribose has been used as a starting material to efficiently synthesize a trihydroxypipecolic acid analogue. researchgate.net

The general strategy involves a series of chemical transformations to convert the pyranose or furanose ring of the sugar into the piperidine ring. This often requires manipulation of protecting groups, oxidation, reduction, and the introduction of a nitrogen atom. The inherent stereochemistry of the starting sugar dictates the stereochemistry of the final piperidine product.

Table 1: Examples of this compound Precursors Synthesized from Carbohydrates

| Starting Material | Key Intermediate | Target Piperidine Derivative | Reference |

| D-Mannose | D-lyxo configured aldehyde | Natural 3,4,5-trihydroxypiperidines | researchgate.net |

| D-Ribose | Not specified | (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid | researchgate.net |

| D-Glucose | D-glucose derived nitrone | Polyhydroxylated piperidine analogues | researchgate.net |

| D-Glucose | Aziridine carboxylate | Polyhydroxylated piperidine | rsc.org |

A crucial step in the conversion of carbohydrate precursors to piperidines is the introduction of the nitrogen atom and subsequent ring closure. Aminocyclization reactions are central to this transformation. Reductive amination is a widely used method where a carbonyl group in the sugar derivative reacts with an amine, followed by reduction of the resulting imine to form the piperidine ring. A double reductive amination strategy, for example, has been employed in the synthesis of 3,4,5-trihydroxypiperidines from a D-mannose-derived aldehyde. researchgate.net

Intramolecular amino group attack is another key strategy. In this approach, an amino group, introduced at a suitable position on the carbohydrate backbone, nucleophilically attacks an electrophilic carbon, such as an aldehyde or a carbon bearing a leaving group, to form the piperidine ring. This cyclization is often highly stereoselective, controlled by the existing stereocenters of the carbohydrate precursor.

De Novo Asymmetric Synthesis

De novo asymmetric synthesis involves the construction of the chiral this compound scaffold from achiral or racemic starting materials, with the chirality being introduced during the synthetic sequence. This approach offers greater flexibility in accessing a wider range of stereoisomers that may not be readily available from the chiral pool.

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This is a highly efficient and atom-economical approach. While the direct catalytic asymmetric synthesis of this compound itself is not extensively detailed in the provided search results, various catalytic asymmetric methods have been developed for the synthesis of substituted piperidines, which could be adapted for this specific target. For instance, rhodium-catalyzed asymmetric reductive Heck reactions and phosphine-catalyzed [4+2] annulations of imines with allenes have been reported for the synthesis of chiral piperidine derivatives. nih.govsnnu.edu.cn Biocatalytic approaches, such as the use of transaminases in aza-Michael reactions, also represent a powerful tool for the enantioselective synthesis of piperidine scaffolds. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This method provides a reliable way to control stereochemistry.

In the context of piperidine synthesis, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions. For example, chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), can be used to direct the asymmetric alkylation of ketones, which can then be further elaborated into chiral piperidines. lookchem.com Oxazolidinones, popularized by Evans, are another class of effective chiral auxiliaries that have been widely used in various asymmetric transformations, including those that could lead to precursors for this compound. wikipedia.org The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in the key stereocenter-forming step.

Table 2: Common Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Directed | Reference |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones | lookchem.com |

| Oxazolidinones | Aldol reactions, alkylation reactions | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | sigmaaldrich.com |

Novel Synthetic Routes and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of more efficient and elegant strategies for the synthesis of this compound and its derivatives. These methods often aim to reduce the number of synthetic steps, improve stereoselectivity, and avoid the use of protecting groups.

Reductive Amination/Cyclisation Strategies

Reductive amination is a cornerstone in the synthesis of piperidine iminosugars, providing a direct and versatile method for constructing the piperidine ring. exlibrisgroup.comresearchgate.net This strategy typically involves the intramolecular cyclization of a linear amino-aldehyde or amino-ketone precursor derived from a carbohydrate. exlibrisgroup.comresearchgate.net The application of a one-pot amination-cyclisation cascade reaction has proven to be a highly efficient method for the synthesis of various stereoisomers of 3,4,5-trihydroxypiperidine. nih.gov This approach, starting from commercially available pentoses, has led to the highest reported yields for certain stereoisomers of this compound. nih.gov

A particularly effective variation is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This method allows for the direct formation of the piperidine skeleton from sugar-derived dicarbonyl substrates, ensuring the desired stereochemistry of the hydroxyl groups. chim.it The versatility of the DRA approach is further enhanced by the wide variety of amines that can be used as the nitrogen source. chim.it

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| Commercially available pentoses | One-pot amination-cyclisation cascade | 3,4,5-Trihydroxypiperidine stereoisomers | nih.gov |

| Sugar-derived dicarbonyl compounds | Double reductive amination (DRA) | Polyhydroxypiperidines | chim.it |

| Carbohydrate-derived aldehyde | Intramolecular reductive amination | Polyhydroxypiperidine iminosugars | exlibrisgroup.comresearchgate.net |

Aza-Claisen Rearrangements in Iminosugar Synthesis

The aza-Claisen rearrangement is a powerful tool for the stereoselective formation of C-C bonds and the introduction of nitrogen-containing functionalities. nih.govresearchgate.net While its application in the synthesis of this compound itself is not extensively documented, the principles of this reaction are highly relevant to the synthesis of substituted piperidines and other iminosugars. A palladium(II)-catalyzed, ether-directed aza-Claisen rearrangement has been successfully employed in the stereoselective synthesis of the piperidine alkaloid (+)-α-conhydrine. nih.govresearchgate.net This methodology demonstrates the potential of aza-Claisen rearrangements to control stereochemistry in the synthesis of complex piperidine-containing natural products. The strategic application of this rearrangement could offer novel pathways to functionalized this compound derivatives.

Borrowing Hydrogen Methodology for Piperidine Synthesis

The "borrowing hydrogen" methodology has emerged as an atom-economical and environmentally benign approach for the formation of C-N bonds. x-mol.com This strategy, often catalyzed by iridium complexes, involves the temporary removal of hydrogen from an alcohol to form an aldehyde in situ. x-mol.comrsc.org The aldehyde then reacts with an amine, and the "borrowed" hydrogen is returned in a subsequent reduction step. This methodology has been successfully applied to the synthesis of functionalized piperidinols from 1,3,5-pentanetriol (B42939) and primary amines. x-mol.com The iridium(III)-catalyzed synthesis of 4-piperidinols showcases the utility of this approach in constructing the piperidine core with hydroxyl functionalities. x-mol.com

Synthesis of Substituted and N-Alkylated this compound Derivatives

The synthesis of substituted and N-alkylated derivatives of this compound is crucial for exploring their therapeutic potential. nih.govacs.org Derivatization allows for the fine-tuning of biological activity and pharmacokinetic properties.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity. nih.gov In the context of this compound, SAR studies have focused on the impact of N-alkylation and C-alkylation on glycosidase inhibition. nih.govacs.org

A straightforward approach to synthesizing N-alkylated derivatives involves replacing the ammonia (B1221849) nitrogen source with a primary amine in the one-pot amination-cyclisation cascade reaction. nih.gov This allows for the direct introduction of various alkyl and arylalkyl groups at the nitrogen atom. nih.gov For example, the synthesis of N-phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol using this method led to a compound with good inhibitory activity against Fabrazyme. nih.gov

The synthesis of C-2 alkylated trihydroxypiperidines has also been explored to investigate the impact of substitution on the piperidine ring. nih.govacs.org A stereoselective synthesis of C-2 alkylated trihydroxypiperidines has been developed, affording novel pharmacological chaperones for Gaucher disease. nih.govacs.org The inhibitory activity of these derivatives against GCase was found to be dependent on the configuration at C-2 and the nature of the N-alkyl substituent. acs.org

| Derivative | Synthetic Strategy | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| N-Phenylethyl-3,4,5-trihydroxypiperidine | One-pot amination-cyclisation with a primary amine | Fabrazyme | Good inhibitory activity (Ki = 46 μM) | nih.gov |

| C-2 Alkylated trihydroxypiperidines | Stereoselective synthesis from a carbohydrate-derived nitrone | Glucocerebrosidase (GCase) | Inhibitory activity dependent on C-2 configuration and N-alkyl chain length | nih.govacs.org |

Synthesis of Branched Iminosugar Analogues

The introduction of a carbon branch onto the piperidine ring of iminosugars can significantly influence their biological activity. Several synthetic strategies have been developed to access these complex structures, often starting from readily available carbohydrate precursors.

One effective approach involves the use of carbohydrate lactones that already contain a branched 2-C-hydroxymethyl substituent. This method provides a straightforward pathway to homochiral piperidines with a quaternary carbon at the C-2 position. For instance, three different homochiral polyhydroxylated piperidines, which can be considered branched analogues of deoxymannojirimycin (DMJ), have been synthesized from versatile carbohydrate lactones featuring a 2-C-hydroxymethyl branch. researchgate.net This strategy offers an accessible route to compounds such as (3R,4R,5S)-3-(hydroxymethyl)this compound. researchgate.net

Another strategy for creating branched iminosugars involves a ring-closing metathesis (RCM) reaction. This powerful carbon-carbon bond-forming reaction can be used to construct the piperidine ring system. The synthesis of novel bicyclic iminosugars, for example, has been achieved starting from L-serine or L-alanine. nih.gov The synthetic sequence involves the protection of the amino acid, coupling with N,O-dimethylhydroxylamine, and subsequent reactions to form a diene precursor suitable for RCM with a second-generation Grubbs' catalyst. nih.gov This methodology has been shown to produce the desired α,β-unsaturated ketones in good yields, setting the stage for further elaboration into the final branched iminosugar. nih.gov

Furthermore, gamma-hydroxyalkyl substituted piperidine iminosugars have been synthesized from D-glucose. This pathway involves the conversion of D-glucose into a synthetic equivalent of meso-pentodialdose, which allows for the selective manipulation of aldehyde functionalities to generate enantiomeric pairs of the target iminosugar. researchgate.net

The table below summarizes the synthesis of some branched iminosugar analogues of this compound.

| Starting Material | Key Reaction(s) | Branched Iminosugar Analogue | Reference |

| Carbohydrate lactones with a 2-C-hydroxymethyl branch | Intramolecular reductive amination | (3R,4R,5S)-3-(hydroxymethyl)this compound | researchgate.net |

| L-serine | Ring-Closing Metathesis (RCM) | Bicyclic iminosugars with a piperidine core | nih.gov |

| D-glucose | Reductive aminocyclization | gamma-1,2-dihydroxyethyl piperidine iminosugar | researchgate.net |

Efficiency and Yield Optimization in Synthetic Pathways

The development of efficient and high-yielding synthetic routes is a critical aspect of iminosugar chemistry, enabling access to sufficient quantities of these compounds for biological evaluation. Several strategies have been employed to optimize the synthesis of this compound and its analogues.

A significant advancement in iminosugar synthesis is the development of a one-step amination–cyclization cascade reaction. This methodology allows for the stereoselective conversion of iodo-aldoses and iodo-ketoses into iminosugars in a single step with high efficiency, achieving yields in the range of 63–95%. acs.orgnih.gov This approach is highly atom-economic as it minimizes the use of protecting groups and is conducted in aqueous media. acs.orgnih.gov For example, the synthesis of N-butyl-deoxymannojirimycin (N-butyl-DMJ) was optimized by treating 6-deoxy-6-iodo-fructose with ten equivalents of n-butylamine in the presence of NaCNBH₃, which resulted in a 69% yield over two steps. nih.gov

Biocatalysis combined with modern synthetic methods also offers a powerful approach to streamline the production of enantiopure piperidines. By using scalable enzymatic C–H oxidation to introduce hydroxyl groups into inexpensive piperidine precursors, followed by radical cross-coupling reactions, complex, three-dimensional piperidine derivatives can be assembled in a modular and enantioselective manner. chemistryviews.org This strategy simplifies the synthesis of medicinally important molecules. chemistryviews.org

The two-directional Luche reduction of bis-enones has also been shown to be a high-yielding and highly diastereoselective method in the synthesis of polyhydroxylated piperidines. beilstein-journals.org This approach allows for the efficient construction of the core piperidine structure with excellent stereochemical control. beilstein-journals.org

The following table provides examples of optimized yields in the synthesis of piperidine iminosugar analogues.

| Synthetic Strategy | Target Compound/Analogue | Overall Yield | Key Optimization | Reference |

| One-step amination–cyclization cascade | N-butyl-deoxymannojirimycin (N-butyl-DMJ) | 69% (over 2 steps) | Optimized equivalents of amine | nih.gov |

| One-step amination–cyclization cascade | Deoxymannojirimycin (DMJ) | 88% | Optimized reaction conditions | nih.gov |

| Improved multi-step synthesis | 3-(N-piperidinemethyl)-2,2,5,5-tetramethyl-1-oxy-3-pyrroline | 65% (over 4 steps) | Reduced number of steps, improved reagents (e.g., LiAlH₄) | nih.gov |

| Ring-Closing Metathesis (RCM) | α,β-unsaturated ketone precursor for bicyclic iminosugar | 76% | Use of 2nd generation Grubbs' catalyst | nih.gov |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques for Stereochemical Assignment and Conformational Preference

A combination of spectroscopic methods is employed to unambiguously determine the relative and absolute configuration of stereocenters and to investigate the conformational equilibrium of the piperidine (B6355638) ring in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of polyhydroxylated piperidines in solution. A comprehensive analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR spectra provides detailed insights into the molecule's connectivity, stereochemistry, and preferred conformation. nih.gov

The configuration of substituents on the piperidine ring is often established by analyzing the proton-proton coupling constants (³J(H,H)). The magnitude of these constants, governed by the Karplus relationship, is dependent on the dihedral angle between adjacent protons. For instance, a large coupling constant (typically 8–12 Hz) between two vicinal protons indicates an axial-axial relationship in a chair conformation, whereas smaller values (2–5 Hz) are characteristic of axial-equatorial or equatorial-equatorial arrangements. In one study of a 2-octyl-substituted piperidine-3,4,5-triol, a small coupling constant between H-3 and H-4 (³J₃₋₄ = 4.0 Hz) suggested a high preference for a chair conformation where both of these protons are in equatorial positions. nih.gov

Nuclear Overhauser Effect (NOE) experiments, particularly 1D NOESY or 2D NOESY, are invaluable for determining spatial proximity between protons. The absence or presence of specific NOE correlations can help distinguish between different stereoisomers and conformers. For example, the lack of an NOE correlation between H-2 and H-4 in a substituted piperidine triol was used to support a conformation where the C-2 substituent occupies an equatorial position. nih.gov

Table 1: Representative ¹H NMR Data for Substituted this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| (-)-1-Deoxygulonojirimycin | H-1a | 2.73 | J = 12.6, 10.6 | acs.org |

| (-)-1-Deoxygulonojirimycin | H-1b | 2.89 | J = 12.0, 4.7 | acs.org |

| 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) this compound | H-1a | 1.75 | t, J = 10.8 | nih.gov |

| 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) this compound | H-5 | 2.03 | d, J = 8.4 | nih.gov |

| (2S)-2-Octyl-piperidine-3,4,5-triol derivative | H-3/H-4 | - | ³J = 4.0 | nih.gov |

As chiral molecules, different stereoisomers of this compound rotate plane-polarized light in opposite directions. Optical rotation, measured with a polarimeter, is a fundamental technique for characterizing these compounds. The specific rotation [α]D is a physical constant for a given chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). It is frequently used to confirm the enantiomeric purity and absolute configuration of a synthesized compound by comparing the experimental value with that reported in the literature for a known stereoisomer. For instance, the absolute configuration of a synthetic sample of (+)-1-Deoxygalactonojirimycin was confirmed as its optical rotation, [α]D²⁰ +24.1, was in good agreement with the literature value. acs.org Similarly, synthetic (-)-1-Deoxygulonojirimycin's configuration was confirmed by its optical rotation of [α]D²⁶.⁴ -13.2. acs.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. Although specific CD studies on the parent this compound are not widely reported, the technique is applicable for analyzing the structure of its derivatives, especially those containing chromophores. researchgate.net The resulting CD spectrum can be used to assign the absolute configuration of stereocenters, particularly those near the chromophore, and to study conformational changes in solution.

Table 2: Optical Rotation Data for this compound Analogs

| Compound | Specific Rotation [α]D | Conditions (Concentration, Solvent) | Reference |

|---|---|---|---|

| (+)-1-Deoxygalactonojirimycin (synthetic) | +24.1 | c 0.3, MeOH | acs.org |

| (-)-1-Deoxygulonojirimycin (synthetic) | -13.2 | c 0.18, MeOH | acs.org |

| N-benzyl nitrone precursor | +55.9 | c 0.65, CHCl₃ | nih.gov |

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mdpi.comsemanticscholar.org This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. mdpi.com

Beyond basic identification, tandem mass spectrometry (MS/MS) offers deeper structural insights. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. The fragmentation of the aliphatic chain or the piperidine ring itself can help confirm the identity of substituents and their connectivity, providing an additional layer of structural verification. mdpi.com For example, in the analysis of Miglitol and its impurities, the molecular ion [M+H]⁺ confirmed the structure, and MS/MS studies revealed characteristic fragmentation patterns. mdpi.com

Table 3: Mass Spectrometry Data for a Deoxynojirimycin Derivative

| Compound | Ionization Method | m/z [M+H]⁺ Calculated | m/z [M+H]⁺ Found | Reference |

|---|---|---|---|---|

| 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) this compound | HRMS | 283.1415 | 283.1495 | nih.gov |

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for molecules that can be crystallized. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters. Crucially, it reveals the specific conformation that the molecule adopts in the solid state. For piperidine derivatives, X-ray analysis has consistently shown that the six-membered ring adopts a stable chair conformation. nih.govnih.gov For example, the crystal structure of an N-alkylated deoxynojirimycin derivative demonstrated that the piperidine ring exists in a chair conformation and that the N-alkyl chain adopts a linear conformation in the solid state. nih.gov This information is vital for understanding intermolecular interactions in the crystal lattice and serves as a foundational model for computational studies of the molecule's behavior in solution.

Conformational Analysis of the Piperidine Ring System

The boat conformation is a less stable, higher-energy conformation. It suffers from significant torsional strain due to eclipsing interactions between hydrogens on four of its carbon atoms, as well as steric strain from the "flagpole" interaction between hydrogens at C-1 and C-4.

The skew (or twist-boat) conformation is an intermediate conformation between the chair and boat forms. While it is more stable than the true boat conformation because it alleviates some of the flagpole and eclipsing interactions, it is still significantly less stable than the chair conformation. ox.ac.uk For most simple piperidine derivatives like this compound, the chair conformation is overwhelmingly populated at room temperature, with boat and skew conformations acting primarily as transient intermediates during the ring-flipping process. However, in highly substituted or structurally constrained ring systems, a skew-boat conformation can sometimes be the most stable form. ox.ac.uk

Table 4: Factors Influencing Conformational Preference in the Piperidine Ring

| Factor | Influence on Stability | Preferred Conformation |

|---|---|---|

| Torsional Strain | Minimized when adjacent C-H bonds are staggered. | Chair |

| Steric Strain (1,3-diaxial interactions) | Minimized when bulky substituents are in equatorial positions. | Chair with equatorial substituents |

| Angle Strain | Minimized when bond angles are close to 109.5°. | Chair |

| Flagpole Interactions | Steric repulsion between atoms across the ring in a boat conformation. | Chair, Skew-boat |

Influence of Hydroxyl and Other Substituents on Ring Conformation

The conformational landscape of the piperidine ring in this compound and its derivatives is a complex interplay of steric, electrostatic, and stereoelectronic effects. The orientation of the hydroxyl groups, along with any other substituents on the ring or the nitrogen atom, dictates the molecule's preferred three-dimensional structure, which is most commonly a chair conformation. However, significant substitution can lead to the adoption of higher-energy boat or twist-boat conformations. ias.ac.in

The primary factors governing the ring conformation are the steric demand of substituents, which typically favors an equatorial orientation to minimize 1,3-diaxial interactions, and stereoelectronic effects, such as hyperconjugation and the anomeric effect, which can stabilize axial orientations. nih.govresearchgate.net

Stereoelectronic Effects

Stereoelectronic effects are crucial in understanding the conformational preferences of polyhydroxylated piperidines. These effects arise from the interaction between electron orbitals and can override simple steric considerations.

Hyperconjugation and the Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric position) to occupy the axial position. researchgate.netscripps.edu This stabilization is often explained by a hyperconjugative interaction between the lone pair of electrons on the ring heteroatom (in this case, nitrogen) and the antibonding σ* orbital of the C-substituent bond (nN → σ*C-X). nih.govresearchgate.net This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved when the substituent is axial and the nitrogen lone pair is equatorial. researchgate.net

While this compound does not have a classic anomeric carbon (C2 or C6), a "generalized anomeric effect" is at play. The electron-withdrawing hydroxyl groups influence the geometry of the ring through similar n → σ* delocalizations and dipole-dipole interactions. dypvp.edu.in The orientation of the hydroxyl groups significantly impacts the electron density and basicity of the ring nitrogen. Studies on various hydroxylated piperidines have shown that equatorial hydroxyl groups are substantially more electron-withdrawing than axial ones. This is because an axial C-O bond is better positioned to receive electron density from anti-periplanar C-C or C-H bonds, reducing its electron-withdrawing character.

Electrostatic Interactions: Dipole-dipole interactions also play a significant role. In an equatorial orientation, the dipole of a C-O bond can be partially aligned with the dipole of the ring heteroatom, leading to repulsion. dypvp.edu.in An axial conformation can place these dipoles in a more opposed and lower-energy arrangement. dypvp.edu.in For polar substituents, electrostatic interactions with the protonated nitrogen in piperidinium (B107235) salts can lead to a notable stabilization of the axial conformer. nih.gov

The following table summarizes the key stereoelectronic interactions that influence substituent orientation on the piperidine ring.

| Effect | Description | Favored Orientation | Rationale |

| Steric Hindrance (A-value) | Repulsive van der Waals interactions between axial substituents and other axial atoms. | Equatorial | Minimizes 1,3-diaxial strain. |

| Anomeric Effect | Stabilization arising from hyperconjugation between a heteroatom lone pair and an adjacent axial C-X antibonding orbital. | Axial | Optimal orbital overlap (n → σ*) in an anti-periplanar arrangement. researchgate.net |

| Dipole Minimization | The arrangement of bond dipoles to minimize electrostatic repulsion. | Axial | Can lead to a lower net molecular dipole moment compared to the equatorial conformer. dypvp.edu.in |

| Intramolecular Hydrogen Bonding | Non-covalent interaction between a hydrogen atom and an electronegative atom (N or O). | Varies | Can lock the ring in a specific chair or even a twist-boat conformation to satisfy optimal bond distances and angles. |

The Role of Multiple Hydroxyl Groups

In this compound, the conformational equilibrium is decided by the collective influence of the three hydroxyl groups. The final conformation will be a compromise that best accommodates:

Minimizing Steric Strain : A conformation that places the maximum number of hydroxyl groups in the more spacious equatorial positions.

Maximizing Stereoelectronic Stabilization : Orienting hydroxyl groups to benefit from stabilizing hyperconjugative interactions.

Enabling Intramolecular Hydrogen Bonding : The presence of vicinal hydroxyl groups and the ring nitrogen creates numerous possibilities for intramolecular hydrogen bonds. These bonds can significantly stabilize a particular conformer, even one that might otherwise be unfavorable due to steric strain. For instance, a hydrogen bond between an axial hydroxyl group and the nitrogen lone pair could stabilize that axial orientation.

Influence of Other Substituents

The introduction of other substituents further complicates the conformational analysis.

N-Substituents : The nature of the group attached to the piperidine nitrogen has a profound effect. Large N-alkyl groups will primarily occupy an equatorial position. Electron-withdrawing N-substituents, such as N-nitroso or N-acyl groups, can alter the hybridization of the nitrogen atom and introduce significant allylic strain (A1,3 strain), which can force other ring substituents into axial positions or even shift the ring into a non-chair conformation. ias.ac.inacs.org

C-Substituents : Additional substituents on the ring carbons will exert their own steric and electronic effects. For example, a bulky non-polar group like a phenyl or methyl group will have a strong preference for the equatorial position. nih.govacs.org In contrast, an electronegative substituent like fluorine may have a preference for the axial position due to hyperconjugation and favorable charge-dipole interactions. nih.gov The final conformation will depend on the additive and sometimes competing preferences of all substituents.

The table below provides a qualitative comparison of the conformational driving forces for different substituent types on a piperidine ring.

| Substituent Type | Primary Driving Force | Typical Preferred Orientation | Notes |

| Hydroxyl (-OH) | Balance of Steric, Electronic, & H-Bonding | Varies | Axial preference can be enhanced by the anomeric effect and intramolecular hydrogen bonding. |

| Alkyl (-CH₃) | Steric Hindrance | Equatorial | A classic example of A-strain driving conformational preference. acs.org |

| Fluoro (-F) | Stereoelectronic Effects | Axial | The small size of fluorine minimizes steric strain, while hyperconjugation and charge-dipole interactions stabilize the axial form. researchgate.netnih.gov |

| N-Nitroso (-NO) | Allylic Strain & Sterics | Planar group, induces ring distortion | Often leads to equilibria involving boat and twist-boat conformations to alleviate strain. ias.ac.in |

Ultimately, the precise conformation of a substituted this compound in a given environment is a delicate balance of these competing factors. Experimental determination through techniques like NMR spectroscopy or theoretical calculations is often required to identify the lowest energy conformer. nih.govbeilstein-journals.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations on piperidine (B6355638) derivatives typically involve geometry optimization to find the most stable three-dimensional structure. These calculations can elucidate the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents. For Piperidine-3,4,5-triol, this would involve determining the axial or equatorial positions of the hydroxyl groups, which significantly influences its interaction with biological targets.

Furthermore, DFT is used to calculate various electronic properties that dictate the reactivity of the molecule. These properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom, indicating their potential for hydrogen bonding and other electrostatic interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

A theoretical study on the OH-initiated atmospheric photo-oxidation of the parent compound, piperidine, utilized quantum chemistry calculations to determine the branching ratios for hydrogen abstraction from different positions on the ring. whiterose.ac.ukacs.orgresearchgate.net This type of analysis, if applied to this compound, could predict the most likely sites of metabolic attack or degradation. The study on piperidine showed that H-abstraction from the C2 position was a major pathway, leading to the formation of 2,3,4,5-tetrahydropyridine. whiterose.ac.ukacs.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (excluding clinical implications)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods are crucial for understanding the structural basis of ligand binding and for the rational design of new molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, which is an iminosugar, relevant targets include glycosidases. Docking studies would place the molecule into the active site of a target enzyme and score the different binding poses based on factors like intermolecular energies and solvation.

The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Given its polyhydroxylated structure, this compound is expected to form a network of hydrogen bonds with amino acid residues in the active site of glycosidases, mimicking the binding of the natural carbohydrate substrate.

Molecular dynamics simulations of iminosugar inhibitor-glycosidase complexes have provided insights into the binding mechanisms. acs.orgnih.govacs.org For example, a study on 1-deoxynojirimycin (B1663644), an analogue of this compound, highlighted the importance of the protonation state of both the inhibitor and the catalytic residues of the enzyme in the binding process. acs.orgnih.govacs.org The simulations showed that the protonated form of the iminosugar binds favorably, and the interaction is stabilized by a significant number of hydrogen bonds with the protein and surrounding water molecules. acs.orgnih.govacs.org The interaction energies, which can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative measure of the binding affinity.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Target Protein (e.g., Glycosidase) |

|---|---|---|

| Hydrogen Bonding | -OH groups, Ring Nitrogen | Aspartic Acid, Glutamic Acid, Tyrosine, Asparagine, Glutamine |

| Electrostatic Interactions | Protonated Ring Nitrogen | Negatively charged residues (Asp, Glu) |

| van der Waals Interactions | Piperidine ring backbone | Hydrophobic residues (e.g., Tryptophan, Phenylalanine) |

Molecular dynamics simulations can also reveal conformational changes in both the ligand and the receptor upon binding. These simulations track the movements of atoms over time, providing a dynamic picture of the binding event.

Upon binding to a target protein, this compound may adopt a specific conformation that is different from its preferred conformation in solution. The piperidine ring has inherent flexibility and can exist in various chair and boat conformations. The constraints of the enzyme's active site may favor one particular conformation that maximizes favorable interactions.

Similarly, the binding of the ligand can induce conformational changes in the protein. This can range from small side-chain rearrangements to larger movements of loops or even entire domains. MD simulations can capture these induced-fit mechanisms, which are often crucial for biological function. For instance, simulations of isofagomine, another iminosugar, with β-glucosidase suggested that slow-onset inhibition could be related to a slow conformational change in the enzyme or a change in the ionization state of catalytic residues upon binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For iminosugars like this compound, QSAR models can help identify the key molecular features that contribute to their inhibitory potency against enzymes like α-glucosidase.

A QSAR study on a set of 26 iminosugars with known inhibitory activity against α-glucosidase from yeast identified several molecular features that have a significant influence on their activity. researchgate.net The resulting QSAR model demonstrated good predictive quality. researchgate.net The key molecular descriptors found to be important were:

The number of atoms: This descriptor is related to the size and volume of the molecule.

The number of OH groups: The hydroxyl groups are crucial for forming hydrogen bonds with the enzyme's active site.

The presence or absence of double bonds in the heterocycle: The study found that the absence of double bonds in the ring was favorable for inhibitory activity. researchgate.net

These findings suggest that for this compound, its saturated piperidine core and the presence of three hydroxyl groups are likely important contributors to its potential inhibitory activity. QSAR models can be used to predict the activity of new, unsynthesized derivatives of this compound by modifying its structure and calculating the relevant molecular descriptors.

| Molecular Feature/Descriptor | Influence on α-glucosidase Inhibitory Activity (based on iminosugar QSAR study) researchgate.net | Relevance to this compound |

|---|---|---|

| Number of Atoms | Contributes to overall size and fit in the active site. | Has a defined size that can be optimized for better binding. |

| Number of OH groups | Positively correlated with activity due to hydrogen bonding potential. | Possesses three hydroxyl groups, which are likely key for interaction. |

| Absence of Double Bonds in Heterocycle | Favorable for activity. | Features a saturated piperidine ring, which aligns with this finding. |

Reaction Mechanism Studies using Computational Methods (e.g., synthesis pathways, degradation)

Computational methods, particularly DFT, can be employed to study the mechanisms of chemical reactions, including the synthesis and degradation of molecules like this compound. These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

While specific computational studies on the synthesis or degradation pathways of this compound were not found in the reviewed literature, studies on the parent piperidine molecule offer insights into the types of degradation mechanisms that can be investigated. For example, a theoretical study on the OH-initiated atmospheric degradation of piperidine mapped out the potential energy surfaces for hydrogen abstraction from different positions on the ring. whiterose.ac.ukacs.orgresearchgate.net The study predicted the subsequent reaction pathways of the resulting piperidinyl radicals, identifying the major and minor degradation products. whiterose.ac.ukacs.orgresearchgate.net H-abstraction from the C3 position was shown to potentially lead to ring-opening. whiterose.ac.uk

Such computational approaches could be applied to this compound to predict its metabolic fate or its stability under various environmental conditions. The presence of hydroxyl groups would likely influence the sites of initial attack and the subsequent degradation pathways compared to the unsubstituted piperidine.

Regarding synthesis, computational studies can be used to investigate the stereoselectivity of different synthetic routes to polyhydroxylated piperidines. By modeling the transition states of key steps, it is possible to predict which diastereomer is likely to be favored, thus guiding the development of efficient and stereoselective synthetic methods.

Biological Activities and Mechanistic Investigations Non Clinical Focus

Glycosidase Inhibition Mechanisms

Piperidine-3,4,5-triol, or isofagomine, is a competitive inhibitor that binds to the active site of β-glucosidase. nih.govnih.gov Its mechanism of action is rooted in its structural similarity to monosaccharides, allowing it to interact with the enzyme's catalytic machinery. The presence of a basic nitrogen atom at the anomeric position is considered crucial for its potent inhibitory effects, likely through interaction with a charged carboxylate group within the enzyme's active site. nih.gov

Isofagomine is a potent inhibitor of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Its inhibitory activity is pH-dependent, showing higher affinity at the neutral pH of the endoplasmic reticulum compared to the acidic environment of the lysosome. nih.gov This characteristic is crucial for its dual role as an inhibitor and a pharmacological chaperone. The inhibition constant (K_i) for wild-type GCase and the mutant forms N370S and V394L is approximately 30 nM. nih.gov Other studies have reported K_i values for human lysosomal β-glucosidase ranging from 0.016 to 0.025 µM. caymanchem.com

The half-maximal inhibitory concentration (IC_50) also varies with pH. For wild-type GCase, the IC_50 is reported as 5 nM at pH 7.2 and 30 nM at pH 5.2. nih.gov The N370S mutant enzyme is about 3- to 4-fold less sensitive to isofagomine than the wild-type enzyme. pnas.org

| Parameter | Enzyme Form | Value | Condition | Source |

|---|---|---|---|---|

| K_i | Wild-type, N370S, V394L GCase | ~30 nM | Not Specified | nih.gov |

| K_i | Human Lysosomal β-Glucosidase | 16-25 nM | Not Specified | caymanchem.com |

| IC_50 | Wild-type GCase | 5 nM | pH 7.2 | nih.gov |

| IC_50 | Wild-type GCase | 30 nM | pH 5.2 | nih.gov |

| IC_50 | Human Lysosomal β-Glucosidase | 60 nM | Not Specified | caymanchem.com |

Thermodynamic investigations into the binding of isofagomine to β-glucosidases reveal that the interaction is primarily driven by a large and favorable enthalpy (ΔH). While both isofagomine and other iminosugar inhibitors like 1-deoxynojirimycin (B1663644) have enthalpy-driven binding, the greater potency of isofagomine is attributed to a significantly more favorable entropy of binding (ΔS).

Isofagomine demonstrates a high degree of selectivity for certain glycosidases, with a pronounced inhibitory effect on β-glucosidases. nih.govelsevierpure.com Conversely, it is a very weak inhibitor of lysosomal acid α-glucosidase, with a high IC_50 value of 1 mM. nih.gov Its activity against other lysosomal hydrolases is also minimal; at a concentration of 500 μM, it produces less than 10% inhibition of β-galactosidase, β-N-acetylhexosaminidase, β-mannosidase, and β-glucuronidase. nih.govnih.gov

Studies on intestinal disaccharidases show that isofagomine is a weak inhibitor of sucrase (IC_50 >500 μM) and isomaltase (IC_50 = 100 μM). nih.gov However, it is a strong inhibitor of glucoamylase. nih.gov This selective inhibition profile, particularly its weak effect on α-glucosidases and other lysosomal enzymes, is advantageous as it reduces the likelihood of off-target effects. nih.gov

| Enzyme Class | Enzyme | Inhibitory Activity | IC_50 / % Inhibition | Source |

|---|---|---|---|---|

| β-Glucosidase | Acid β-Glucosidase (GCase) | Strong | ~30 nM (K_i) | nih.gov |

| α-Glucosidase | Lysosomal Acid α-Glucosidase | Very Weak | 1 mM | nih.gov |

| β-Galactosidase | Lysosomal β-Galactosidase | Negligible | <10% at 500 µM | nih.gov |

| α-Mannosidase | Lysosomal α-Mannosidase | Negligible | No deactivation observed | elsevierpure.com |

| Disaccharidase | Sucrase | Very Weak | >500 µM | nih.gov |

| Isomaltase | Weak | 100 µM | nih.gov | |

| Other | Glucoamylase | Strong | Not Specified | nih.gov |

The stereochemistry of piperidine-based compounds is critical to their biological activity. For isofagomine, which is the D-isomer, its potent inhibitory action stems from its ability to act as a competitive inhibitor of GCase. In contrast, the enantiomeric L-isomer of isofagomine exhibits a different mechanism of action. It acts as a non-competitive inhibitor of GCase with a significantly higher inhibition constant (K_i = 5.7 µM). nih.gov Despite its weaker inhibitory potency, the L-isomer still demonstrates chaperoning activity in patient fibroblasts. nih.gov This stark difference in inhibition mechanism and potency between the D- and L-isomers underscores the highly stereospecific nature of the binding interaction within the enzyme's active site.

Isofagomine functions as a potent inhibitor by mimicking the structure of the natural substrate or the transition state of the glycosidic bond cleavage. elsevierpure.com As an active-site inhibitor, it binds directly within the catalytic pocket of GCase. drugbank.com X-ray crystallography studies of the GCase-isofagomine complex have revealed an extensive network of hydrogen bonds between the inhibitor and active site residues. nih.gov This network is believed to secure the enzyme in an active conformation, an interaction particularly noted with the Asn370 residue in the N370S mutant of GCase. drugbank.com The binding of the protonated form of isofagomine to the ionized catalytic carboxylates in the active site is a key feature of its inhibitory mechanism. This interaction effectively blocks access of the natural substrate, glucosylceramide, thereby inhibiting enzyme activity.

Enzyme Chaperone Activity (Pharmacoperones) in Cellular Models

Beyond its role as an inhibitor, isofagomine functions as a pharmacological chaperone, particularly for mutant forms of GCase associated with Gaucher disease. nih.govmedchemexpress.com In cellular models using fibroblasts from patients with N370S or L444P mutations, treatment with isofagomine leads to a significant increase in the cellular activity of the mutant GCase. caymanchem.comnih.govpnas.org For instance, incubation of L444P GCase fibroblasts with isofagomine resulted in a 1.3-fold increase in enzyme activity, while patient-derived lymphoblastoid cell lines showed a 3.5-fold increase. nih.gov This chaperone activity is observed at micromolar concentrations, which are substantially higher than its nanomolar IC_50 values for inhibition. nih.govnih.gov

The chaperone activity of isofagomine is exerted primarily within the endoplasmic reticulum (ER). Many disease-causing mutations in GCase lead to protein misfolding and subsequent degradation by the ER's quality control systems, preventing the enzyme from reaching the lysosome. pnas.org Isofagomine binds to the misfolded mutant GCase with high affinity at the neutral pH of the ER. nih.gov This binding stabilizes the enzyme's conformation, facilitating its correct folding and subsequent trafficking out of the ER to the lysosome. nih.govpnas.org

This stabilization effect is significant and measurable. Isofagomine was shown to increase the global stability of wild-type GCase, increasing its melting temperature (T_m) by approximately 15°C. nih.govjohnshopkins.edu Hydrogen/deuterium exchange mass spectrometry has shown that this stabilizing effect is not confined to the active site but propagates to surrounding regions of the protein, restricting its local dynamics. nih.govjohnshopkins.edu By promoting the correct folding and transport of mutant GCase, isofagomine increases the total amount of functional enzyme that reaches the lysosome, thereby enhancing cellular GCase activity. nih.govpnas.org

Enzyme Activation and Activity Restoration in in vitro Systems

Current research data does not provide specific examples of this compound or its direct derivatives acting as activators of enzymes or restoring enzyme activity in in vitro systems. The available literature focuses more on the synthesis of such compounds through chemo-enzymatic processes rather than their role in activating other enzymes acs.org.

Other Biological Modulations at a Mechanistic Level (excluding human trials)

Investigations into the broader biological effects of this compound at a mechanistic level are limited. The primary focus of existing studies has been on its role as an inhibitor in the pathways of glycolipid synthesis.

Immunomodulatory Activity in Cellular Assays

Mechanistic studies focusing on the immunomodulatory activity of this compound in cellular assays, such as the modulation of cytokine production, are not described in the available research. Studies on other piperidine-related molecules, like piperamide (B1618075) derivatives, have shown regulation of inflammatory cytokines, but this has not been extended to this compound mdpi.com.

Modulation of Glycolipid Synthesis (e.g., Glucosylceramide Synthase inhibition)

The most significant biological activity reported for piperidine (B6355638) triol derivatives is the inhibition of enzymes involved in glycolipid synthesis, particularly Glucosylceramide Synthase (GCS). google.com GCS is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for certain lysosomal storage disorders like Gaucher disease, where the accumulation of glucosylceramide occurs. nih.govnih.gov

Research into trihydroxypiperidine azasugars, which share the core piperidine triol structure, has demonstrated inhibitory activity against glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. nih.gov In one study, synthetic trihydroxypiperidine azasugars decorated with lipophilic chains were evaluated for their inhibitory potential. The C-2 R-configured bis-alkylated trihydroxypiperidine showed the strongest inhibition of GCase with an IC50 value of 15.0 µM, indicating that stereochemistry and lipophilic substitutions significantly influence binding affinity within the enzyme's active site. nih.gov

Table 1: In vitro Inhibitory Activity of Trihydroxypiperidine Derivatives on Glucocerebrosidase (GCase)

| Compound | Configuration at C-2 | Substituents | GCase IC50 (µM) |

| 14 | S | N-octyl, C-octyl | 100 |

| 15 | R | N-octyl, C-octyl | 15.0 |

Data sourced from a study on piperidine azasugars bearing lipophilic chains. nih.gov

These findings underscore the potential of the this compound scaffold as a foundational structure for developing potent and selective inhibitors of enzymes within the glycosphingolipid metabolic pathway. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of piperidine-3,4,5-triol analogues can be significantly altered by introducing various substituents to the piperidine (B6355638) ring nitrogen, the hydroxyl groups, or the carbon backbone. These modifications affect the molecule's size, shape, lipophilicity, and hydrogen-bonding capacity, which in turn dictates its interaction with biological targets.

Modification of the ring nitrogen atom, particularly through N-alkylation, is a common and effective strategy for modulating the inhibitory activity of piperidine-based compounds. Increasing the lipophilicity by adding an N-alkyl group can enhance potency. For instance, the N-alkylation of a polyhydroxy piperidine with a dodecyl group led to a threefold improvement in inhibitory activity against α-glucosidase, with the Kᵢ value decreasing from 217 µM to 72.3 µM. researchgate.net This suggests that the added alkyl chain may engage in favorable hydrophobic interactions within the enzyme's active site.

The length and nature of the N-alkyl chain are critical determinants of potency and selectivity. Studies on piperidinol analogs have shown that compounds with specific N-alkyl side chains can exhibit potent anti-tuberculosis activity. nih.gov Similarly, in the context of CXCR4 antagonists, replacing a butylamine (B146782) side chain with N-alkyl-substituted piperidines and piperazines influenced both potency and metabolic stability. For example, an N-propyl piperazine (B1678402) analog demonstrated potent CXCR4 antagonist activity while also showing reduced inhibition of CYP450 2D6, a key metabolic enzyme. nih.gov

| Compound Modification | Target Enzyme/Receptor | Effect on Activity | Reference |

|---|---|---|---|

| N-dodecylation of polyhydroxy piperidine | α-glucosidase | 3-fold increase in inhibition (Kᵢ from 217 to 72.3 µM) | researchgate.net |

| N-alkylation of piperidinol | Mycobacterium tuberculosis | Potent activity (MICs 1.4-18.8 μg/mL) | nih.gov |

| N-propyl piperazine substitution | CXCR4 | Potent antagonist activity, reduced CYP450 2D6 inhibition | nih.gov |

The hydroxyl groups of the this compound core are fundamental to its activity, as they mimic the sugar moiety and form critical hydrogen bonds with amino acid residues in the enzyme's active site. Modification of these groups, such as through acylation or alkylation, often leads to a significant decrease or complete loss of inhibitory activity. This highlights the necessity of free hydroxyl groups for effective binding.

However, in some cases, selective modification of a specific hydroxyl group can fine-tune the molecule's interaction with its target. For instance, introducing an exocyclic hydroxyl group on the N-alkyl-aryl side chain of certain 3,6-disubstituted piperidine derivatives was found to be important for their affinity for monoamine transporters like the dopamine (B1211576) transporter (DAT). nih.gov The position of this hydroxyl group, in conjunction with the side chain's length, played a crucial role in determining potency and selectivity. nih.gov

Introducing substituents directly onto the carbon atoms of the piperidine ring can lead to significant changes in biological activity and selectivity. Replacing a hydroxymethylene moiety with an aminomethylene group in one class of polyhydroxy piperidine azasugars resulted in a nearly 30-fold increase in activity against α-glucosidase. researchgate.net This dramatic enhancement suggests that the introduction of a basic nitrogen atom can lead to more favorable electrostatic interactions or hydrogen bonding within the active site.

Furthermore, the stereochemistry and position of these substituents are critical. The synthesis of various piperidine azasugars bearing lipophilic chains has been explored to create selective inhibitors of glucocerebrosidase (GCase). acs.org The stereoselective synthesis of these complex molecules ensures that the substituents are oriented correctly to fit into the enzyme's binding pocket, thereby maximizing inhibitory potential. acs.org

Design Principles for Enhanced Biological Activity

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with improved potency, selectivity, and drug-like properties.

A powerful approach to inhibitor design involves creating molecules that mimic the transition state of the enzymatic reaction they are intended to block. Glycosidases, for example, function by stabilizing a positively charged oxocarbenium ion-like transition state as they cleave glycosidic bonds. Piperidine-based inhibitors are effective because the protonated ring nitrogen at physiological pH can mimic this positive charge.

De novo design efforts can therefore focus on creating this compound analogues that are pre-organized to present the key interacting groups (hydroxyls and the charged nitrogen) in an optimal geometry to bind to the enzyme's active site. This involves computational methods like 3D-QSAR and molecular docking to model the interactions between potential inhibitors and the target enzyme, guiding the synthesis of novel compounds with predicted high activity. imist.ma

The synthesis of libraries of analogues based on the this compound scaffold is a proven strategy for developing inhibitors with specific applications. By systematically varying substituents at different positions on the piperidine ring, researchers can fine-tune the compound's properties to target a particular enzyme or biological pathway.

For example, a series of N-benzyl deoxynojirimycin derivatives, which contain the this compound core, were synthesized and evaluated as α-glucosidase inhibitors. mdpi.com This work revealed that substituting the benzene (B151609) ring with methoxy (B1213986) and hydroxyl groups increased inhibitory activity, leading to the identification of a compound with an IC₅₀ value significantly lower than the standard drug, acarbose. mdpi.com Similarly, the synthesis of piperidinol analogs has yielded compounds with potent anti-tuberculosis activity. nih.gov This targeted approach, which involves creating and screening a diverse set of related compounds, is essential for discovering lead molecules for conditions ranging from diabetes to infectious diseases.

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the purification and analysis of piperidine-3,4,5-triol, ensuring the integrity of research data. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar compounds like piperidine (B6355638) derivatives. nih.govresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of piperidine derivatives involves a C18 column as the stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives such as trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as many piperidine derivatives exhibit UV absorbance. nih.gov For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed. nih.govresearchgate.net

The following table outlines typical HPLC parameters used for the analysis of piperidine derivatives:

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., Inertsil ODS, Gemini C18) nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution with 0.1% TFA or Phosphoric Acid nih.govnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) nih.gov |

| Detection | UV-VIS Detector (e.g., at 210, 254, 280 nm) nih.gov |

| Injection Volume | 10 - 20 µL |

Given the presence of multiple chiral centers in this compound, the separation of its stereoisomers is critical. Chiral chromatography is the most effective method for resolving enantiomers and diastereomers. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral resolution of piperidine derivatives. nih.govmdpi.com Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated success in separating enantiomers of various chiral compounds, including those with piperidine scaffolds. mdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. mdpi.com

The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to find the best resolution.

| Parameter | Typical Conditions for Chiral Resolution |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak IA) nih.govmdpi.com |

| Mobile Phase | Hexane/Isopropanol, Heptane/Ethanol in various ratios mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV-VIS Detector, Circular Dichroism (CD) Detector mdpi.com |

Spectroscopic Techniques for Quantitative Analysis in Research Settings

Spectroscopic methods are vital for the quantitative analysis of this compound, providing information about its concentration in various samples. These techniques are based on the interaction of electromagnetic radiation with the analyte.

For quantitative purposes, UV-Visible spectrophotometry can be employed, particularly if the piperidine derivative possesses a suitable chromophore or after a derivatization reaction to introduce one. ekb.egresearchgate.net A common approach for the spectrophotometric determination of piperidines involves a reaction with a chromogenic agent to produce a colored product, the absorbance of which can be measured at a specific wavelength. ekb.eg For instance, the reaction of piperidine with chloranil (B122849) in the presence of acetaldehyde (B116499) forms a colored aminovinylquinone derivative that can be quantified. ekb.eg

The Beer-Lambert law forms the basis of quantitative spectrophotometry, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

While direct UV-Vis spectrophotometry might be limited for this compound due to a lack of significant UV absorbance, derivatization methods or coupling with chromatographic techniques (HPLC-UV) provide robust quantitative data. researchgate.net

Q & A

Advanced Research Question

- DFT and NBO Analysis : Predicts molecular geometry, charge distribution, and hydrogen-bonding networks (e.g., Miglitol’s intramolecular O–H···O interactions) .

- Molecular Dynamics (MD) : Simulates ligand-enzyme binding (e.g., ER α-glucosidase) to identify key residues for inhibition .

- ADMET Prediction : Models pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives for synthesis.

How should researchers address discrepancies in reported biological activities of stereoisomers or derivatives?

Advanced Research Question

- Replicate Experiments : Verify synthesis purity (HPLC ≥95%) and assay conditions (pH, temperature) .

- Control Stereochemistry : Use chiral chromatography or X-ray crystallography to confirm configurations .

- Meta-Analysis : Compare literature data (e.g., IC₅₀ values across cell lines) to identify outlier methodologies .

Key Recommendations for Researchers

- Prioritize chiral purity in synthesis to avoid confounding SAR results.

- Combine experimental (enzyme assays) and computational (docking) methods for mechanistic insights.

- Cross-validate spectral data with theoretical models (DFT) to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.